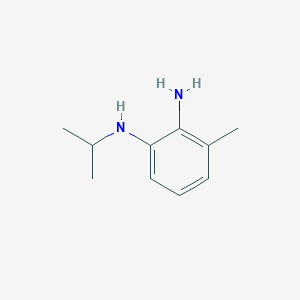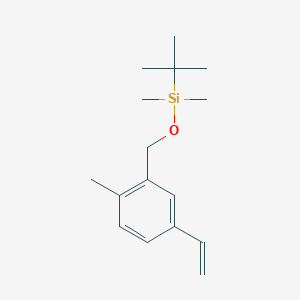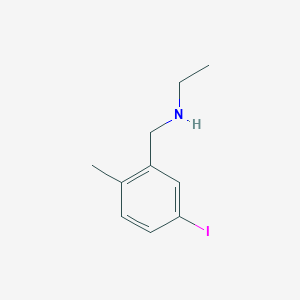
tert-Butyl (1-(5-iodo-2-methylphenyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(5-iodo-2-methylphenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an iodo-substituted aromatic ring, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(5-iodo-2-methylphenyl)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-iodo-2-methylphenol and tert-butyl chloroformate.
Formation of Intermediate: The 5-iodo-2-methylphenol is first reacted with a suitable base, such as sodium hydride, to form the corresponding phenoxide ion.
Carbamate Formation: The phenoxide ion is then reacted with tert-butyl chloroformate to form the desired carbamate product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl (1-(5-iodo-2-methylphenyl)ethyl)carbamate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amine.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: tert-Butyl (1-(5-iodo-2-methylphenyl)ethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for studying biological processes.
Prodrug Development: It can be employed in the design of prodrugs that release active pharmaceutical ingredients under specific conditions.
Medicine:
Drug Discovery: this compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Agriculture: It can be utilized in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(5-iodo-2-methylphenyl)ethyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, thereby altering their function. The iodo-substituted aromatic ring can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl (1-(5-bromo-2-methylphenyl)ethyl)carbamate
- tert-Butyl (1-(5-chloro-2-methylphenyl)ethyl)carbamate
- tert-Butyl (1-(5-fluoro-2-methylphenyl)ethyl)carbamate
Comparison:
- Halogen Substitution: The presence of different halogen atoms (iodine, bromine, chlorine, fluorine) can significantly affect the compound’s reactivity, stability, and biological activity.
- Steric and Electronic Effects: The size and electronegativity of the halogen atoms influence the compound’s chemical behavior and interactions with molecular targets.
- Unique Properties: tert-Butyl (1-(5-iodo-2-methylphenyl)ethyl)carbamate is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding, enhancing its potential applications in various fields.
Propriétés
IUPAC Name |
tert-butyl N-[1-(5-iodo-2-methylphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-9-6-7-11(15)8-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFAZDCVUUCQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8λ6-thia-1,3,9-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene 8,8-dioxide](/img/structure/B8148913.png)












